1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core fused with a pyrrole ring, substituted at position 1 with a 2,5-dimethoxyphenyl group and at position 2 with a carbothioamide moiety linked to a 4-fluorophenylamine. The carbothioamide (C=S) group is critical for hydrogen bonding or metal chelation, a feature shared with structurally related compounds in medicinal chemistry .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-27-17-9-10-20(28-2)18(14-17)21-19-4-3-11-25(19)12-13-26(21)22(29)24-16-7-5-15(23)6-8-16/h3-11,14,21H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOSOHFSHBMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups through various substitution reactions. The final step often involves the formation of the carbothioamide group under specific reaction conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used. Reaction conditions may include controlled temperature, pressure, and pH.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The table below compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, and functional groups:
Key Structural and Functional Differences
- Heterocyclic Core: The target compound’s pyrrolo[1,2-a]pyrazine core is distinct from pyrazoline (), pyrazole (), and pyrimidine () scaffolds. Fused bicyclic systems like pyrrolopyrazine may confer enhanced rigidity, influencing binding selectivity compared to monocyclic analogs . Pyrimidine derivatives () lack the fused pyrrole ring, reducing conformational constraints .
Substituent Effects :
- The 2,5-dimethoxyphenyl group in the target compound and ’s pyrazole derivative suggests a preference for lipophilic, electron-donating substituents in certain applications. In contrast, the 4-pyridinyl group in ’s analog introduces basicity and solubility differences .
- The 4-fluorophenyl group in the target compound and ’s pyrazoline derivatives highlights the prevalence of fluorine in modulating pharmacokinetic properties .
Functional Groups :
- Carbothioamide (C=S) vs. carboxamide (CONH₂): The thioamide group’s stronger hydrogen-bonding capacity and metal-chelating ability may enhance target engagement compared to carboxamides .
- Carboxylate esters () are typically prodrug forms, suggesting hydrolytic activation pathways distinct from the target compound’s stable thioamide .
Biological Activity
1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound notable for its unique structure and potential biological activities. This compound has been the subject of research due to its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-a]pyrazine core with substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions that include the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The final step often involves forming the carbothioamide functional group under specific conditions.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
| CAS Number | 393831-08-8 |
| Molecular Formula | C22H22FN3O2S |
| Molecular Weight | 397.48 g/mol |
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown potent effects against breast cancer cell lines (MCF-7), demonstrating its potential as a therapeutic agent in oncology . The mechanism of action is believed to involve apoptosis induction and modulation of specific molecular targets related to cancer cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents. The exact mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial metabolic pathways or structural integrity.
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes or receptors within cells. This interaction can lead to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation in cancer cells .
Study 1: Cytotoxicity Assessment
In a study assessing cytotoxicity against MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective inhibition of cell viability. This suggests that the compound could serve as a lead structure for developing more potent anticancer agents.
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. Results indicated promising activity against Gram-positive bacteria, warranting further investigation into its potential as an antibiotic agent.
Table 2: Biological Activity Summary
Q & A
Q. What are the critical considerations for designing a high-yield synthetic route for this compound, given its complex pyrrolo-pyrazine core and substituted aryl groups?
Methodological Answer:
- The synthesis should prioritize regioselective cyclization to form the pyrrolo[1,2-a]pyrazine scaffold. A multi-step approach is recommended:
Ring Formation : Use 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU catalysis) to assemble the pyrrolo-pyrazine core .
Substituent Introduction : Introduce the 2,5-dimethoxyphenyl group via nucleophilic aromatic substitution (SNAr) and the 4-fluorophenylcarbothioamide moiety via thioacylation with 4-fluorophenyl isothiocyanate .
- Optimize reaction parameters (temperature, solvent polarity) to minimize side products like over-substituted derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR :
- Identify the methoxy protons (δ 3.7–3.9 ppm) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm). The pyrrolo-pyrazine protons should exhibit distinct splitting patterns due to restricted rotation .
Advanced Research Questions
Q. What experimental and computational strategies can address discrepancies in reported biological activity data (e.g., conflicting IC50 values in enzyme inhibition assays)?
Methodological Answer:
- Experimental :
- Standardize assay conditions (pH, temperature, co-solvents) to reduce variability .
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate target engagement .
- Computational :
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes, prioritizing residues critical for binding (e.g., catalytic serine in kinases) .
- Compare results with structural analogs (e.g., pyrazole-carbothioamides) to identify substituent-dependent activity trends .
Q. How can researchers elucidate the metabolic stability and potential toxicity of this compound in preclinical models?
Methodological Answer:
- In Vitro Metabolism :
- Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor demethylation of the 2,5-dimethoxyphenyl group via LC-MS .
- Toxicity Screening :
- Perform Ames tests for mutagenicity and hERG binding assays to evaluate cardiac liability .
- Compare toxicity profiles with structurally related fluorophenyl-pyrrolo-pyrazines to identify scaffold-specific risks .
Q. What strategies are effective in resolving contradictory data on the compound’s solubility and formulation stability?
Methodological Answer:
- Solubility Enhancement :
- Test co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to improve aqueous solubility .
- Stability Studies :
- Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the carbothioamide group) .
- Solid-State Analysis :
- Use X-ray crystallography or DSC to identify polymorphic forms affecting bioavailability .
Methodological Guidelines for Data Interpretation
- Structural-Activity Relationship (SAR) : Correlate substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro groups) with biological potency .
- Data Reproducibility : Document reaction conditions (e.g., anhydrous vs. ambient moisture) and analytical thresholds (e.g., NMR purity > 95%) to ensure consistency across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
